(2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL
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Overview
Description
(2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features an amino group, a pyrrolidinyl group, and a phenyl ring, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyrrolidinylbenzaldehyde and a suitable chiral amine.
Condensation Reaction: The aldehyde group of 4-pyrrolidinylbenzaldehyde reacts with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups onto the phenyl ring.
Major Products Formed
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Halogenated phenyl derivatives, substituted phenyl derivatives.
Scientific Research Applications
(2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as neurotransmitter pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL: The enantiomer of the compound with potentially different biological activity.
2-Amino-2-phenylethanol: A simpler analog without the pyrrolidinyl group.
4-Pyrrolidinylbenzylamine: A related compound with a different substitution pattern.
Uniqueness
(2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL is unique due to its chiral nature and the presence of both the pyrrolidinyl and phenyl groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C12H18N2O |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-pyrrolidin-1-ylphenyl)ethanol |
InChI |
InChI=1S/C12H18N2O/c13-12(9-15)10-3-5-11(6-4-10)14-7-1-2-8-14/h3-6,12,15H,1-2,7-9,13H2/t12-/m0/s1 |
InChI Key |
JBVRFPVUUUJYTP-LBPRGKRZSA-N |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)[C@H](CO)N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(CO)N |
Origin of Product |
United States |
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